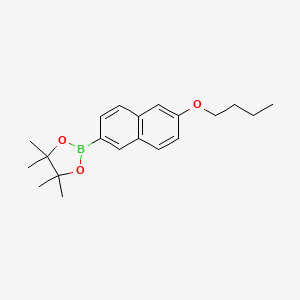

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-butoxy-2-naphthol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

Major Products

The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mecanismo De Acción

The mechanism of action for 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another organoboron compound used in Suzuki–Miyaura coupling.

Vinylboronic Acid: Used for the synthesis of alkenylboronates.

Pinacolborane: A versatile reagent in organic synthesis.

Uniqueness

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling reactions. Its butoxy-naphthyl group provides steric and electronic properties that can influence the outcome of the reactions .

Actividad Biológica

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2096335-47-4) is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C20H27BO3

- Molecular Weight : 326.24 g/mol

- IUPAC Name : 2-(6-butoxy-2-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination chemistry. Boron-containing compounds have been shown to influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |

| PC3 (Prostate) | 25 | Cell cycle arrest at G2/M phase |

Antioxidant Properties

The compound has also been studied for its antioxidant potential. It was found to scavenge free radicals effectively in various assays:

- DPPH Assay : The compound showed a significant reduction in DPPH radical concentration with an IC50 value of 20 µM.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects:

- Neuroblastoma Model : In a model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, the compound reduced cell death by approximately 40%.

Case Studies

-

Breast Cancer Research :

A study published in Cancer Letters examined the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), which subsequently triggered apoptotic pathways. -

Neuroprotection in Animal Models :

In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss as measured by histological analysis.

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to achieve high yield and purity?

Answer:

Synthesis optimization requires careful control of reaction conditions, including:

- Catalyst selection : Alkali metal alkoxides (e.g., NaOt-Bu) can enhance reactivity in boronic ester formation, as demonstrated in pinacolborane reductions .

- Stoichiometry : Ensure precise molar ratios of boronic acid precursors and pinacol to avoid side products like free catechol, which may require repeated precipitation for removal .

- Purification : Flash column chromatography with gradients of hexane/ethyl acetate is effective for isolating pure products, as shown in analogous dioxaborolane syntheses .

- Thermal stability : Monitor reaction temperatures (e.g., 95°C for boronation steps) to prevent decomposition .

Q. Advanced: How do electronic and steric effects of the naphthalene substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

The 6-butoxynaphthalene moiety introduces:

- Electron-donating effects : The butoxy group increases electron density at the boron center, enhancing oxidative addition in Suzuki-Miyaura couplings. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which reduce reactivity .

- Steric hindrance : The bulky naphthalene system may slow transmetalation steps, necessitating optimized ligands (e.g., Pd(PPh₃)₄) or elevated temperatures .

- Comparative studies : Analogous compounds with dichlorophenyl or fluoro substituents show reduced coupling efficiency due to steric and electronic mismatches, highlighting the need for tailored reaction conditions .

Q. Basic: What analytical techniques are most effective for characterizing and confirming the structure of this boronic ester?

Answer:

- NMR spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and butoxy methyl/methylene signals (δ 0.8–1.8 ppm) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester structure .

- ¹³C NMR : Directly boron-bound carbons may be undetectable due to quadrupolar relaxation but can be inferred via DEPT or HSQC .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for detecting trace impurities .

- FT-IR : Peaks at ~1340 cm⁻¹ (B–O) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. Advanced: What strategies can be employed to mitigate competing side reactions when using this compound in Suzuki-Miyaura couplings under challenging conditions?

Answer:

- Protecting groups : Introduce temporary protecting groups (e.g., benzyloxy) on sensitive substituents to prevent undesired boronation or oxidation .

- Catalyst tuning : Use air-stable palladium precursors (e.g., Pd(OAc)₂) with chelating ligands (XPhos) to suppress protodeboronation .

- Solvent optimization : Polar aprotic solvents (THF, DMF) stabilize intermediates, while additives like K₂CO₃ improve turnover in sterically hindered systems .

- Kinetic monitoring : In situ techniques (e.g., GC-MS) help identify side products (e.g., homocoupled aryl derivatives) for real-time adjustment .

Q. Basic: How can researchers ensure proper handling and storage of this compound to maintain stability and prevent decomposition?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent hydrolysis or oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid moisture-induced degradation .

- Safety protocols : Wear PPE (gloves, goggles) and work in a fume hood, as boronic esters may release toxic boron oxides upon decomposition .

Q. Advanced: How does the butoxy substituent’s position on the naphthalene ring impact regioselectivity in subsequent functionalization reactions?

Answer:

- Ortho/para directing : The butoxy group at the 6-position directs electrophilic substitution to the 1- and 3-positions of the naphthalene ring, enabling selective functionalization .

- Steric effects : Coupling at the 2-position (adjacent to boron) is disfavored due to steric clashes, as observed in analogous fluorenyl-substituted dioxaborolanes .

- Cross-coupling regioselectivity : Computational studies (DFT) suggest that electronic effects dominate over steric factors in determining coupling sites .

Q. Basic: What solvent systems are recommended for achieving high solubility of this compound in catalytic reactions?

Answer:

- Non-polar solvents : Hexane or toluene dissolve the compound effectively for boronation steps .

- Polar aprotic solvents : THF or DMF enhance solubility in cross-coupling reactions, particularly with Pd catalysts .

- Co-solvents : Mixtures of heptane/EtOAc (25:1) are effective for chromatographic purification without compromising stability .

Q. Advanced: What mechanistic insights explain the compound’s behavior in single-electron transfer (SET) reactions?

Answer:

- Radical initiation : Boron-centered radicals form via SET from alkali metals, enabling C–B bond cleavage and subsequent aryl radical generation .

- Substituent effects : Electron-rich naphthalene systems stabilize radical intermediates, as demonstrated in fluorenyl-dioxaborolane studies .

- Catalyst-free pathways : In some cases, visible light irradiation promotes SET without metal catalysts, offering greener synthetic routes .

Propiedades

IUPAC Name |

2-(6-butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BO3/c1-6-7-12-22-18-11-9-15-13-17(10-8-16(15)14-18)21-23-19(2,3)20(4,5)24-21/h8-11,13-14H,6-7,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICBTICLFXGOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.